Diethyl (1,3-diethoxypropyl)phosphonate
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Overview
Description
Diethyl (1,3-diethoxypropyl)phosphonate is an organic compound with the molecular formula C11H25O5P. It is a phosphonate ester, which is a class of organophosphorus compounds containing a diester derivative of phosphonic acid. This compound is used primarily in laboratory research and has various applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1,3-diethoxypropyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. For example, the reaction of diethyl phosphite with 1,3-diethoxypropyl chloride in the presence of a base such as sodium hydride or potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as those used in laboratory settings. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,3-diethoxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters .
Scientific Research Applications
Diethyl (1,3-diethoxypropyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It serves as a precursor for the synthesis of biologically active phosphonate derivatives.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (1,3-diethoxypropyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metal ions, which can then participate in catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Diethyl (3-bromopropyl)phosphonate
Uniqueness
Diethyl (1,3-diethoxypropyl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its diethoxypropyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various synthetic applications .
Properties
CAS No. |
63573-07-9 |
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Molecular Formula |
C11H25O5P |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1,3-diethoxypropane |
InChI |
InChI=1S/C11H25O5P/c1-5-13-10-9-11(14-6-2)17(12,15-7-3)16-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
LRAZTNSLRSSWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(OCC)P(=O)(OCC)OCC |
Origin of Product |
United States |
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